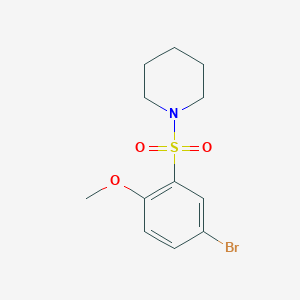

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine

Description

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine is a sulfonamide derivative featuring a piperidine ring linked to a substituted phenyl group via a sulfonyl bridge. The compound’s molecular formula is C₁₂H₁₅BrNO₃S, with a molecular weight of 350.23 g/mol (CAS No. 1704069-23-7) . The 5-bromo and 2-methoxy substituents on the phenyl ring contribute to its electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBKVIMEQBQNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354539 | |

| Record name | 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295360-83-7 | |

| Record name | 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine typically involves the sulfonylation of piperidine with 5-bromo-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Oxidation Reactions: Hydroxylated or carbonylated derivatives of the original compound.

Reduction Reactions: Sulfide or thiol derivatives of the original compound.

Scientific Research Applications

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The sulfonyl group can interact with active sites of enzymes, while the piperidine ring can enhance binding affinity and specificity. The bromine atom and methoxy group can also contribute to the compound’s overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Compound A : 1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine

- Structure : Features a 2-ethoxy and 4-methyl group instead of 2-methoxy.

- Molecular Formula: C₁₄H₂₀BrNO₃S (MW: 362.28 g/mol) .

- Key Differences: The ethoxy and methyl groups increase steric bulk and lipophilicity compared to the methoxy substituent in the parent compound. No reported biological data are available for this derivative.

Compound B : 1-((3-Bromophenyl)sulfonyl)piperidine

- Structure : Lacks the 2-methoxy group and has a bromine at the meta position.

- Molecular Formula: C₁₁H₁₃BrNO₂S (MW: 320.20 g/mol) .

- Synthesis : Prepared via sulfonylation of piperidine with 3-bromobenzenesulfonyl chloride.

- Activity : Demonstrated utility as a precursor in synthesizing PRMT4 inhibitors (e.g., compound 32 in ).

Compound C : 1-((3,5-Dichloro-2-hydroxyphenyl)sulfonyl)piperidine

- Structure : Contains dichloro and hydroxyl substituents.

- Molecular Formula: C₁₁H₁₂Cl₂NO₃S (MW: 333.20 g/mol) .

- Activity : O-substituted derivatives showed potent inhibition of butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range .

Piperidine Derivatives with Heterocyclic Modifications

Compound D : 1-(2-Chloro-5-fluorophenyl)sulfonyl-4-(1H-pyrrol-1-yl)piperidine

Compound E : 1-(3-Phenylbutyl)piperidine Derivatives

- Structure : Piperidine linked to a 3-phenylbutyl group instead of a sulfonamide.

- Activity : Demonstrated σ1 receptor (S1R) ligand activity with RMSD values >2.5 Å, indicating conformational adaptability in hydrophobic pockets .

Structural-Activity Relationship (SAR) Insights

Impact of Substituents on Bioactivity

- Methoxy vs. Ethoxy : Methoxy groups (parent compound) offer moderate steric hindrance and hydrogen-bonding capacity, while ethoxy groups (Compound A) increase lipophilicity but may reduce solubility .

- Hydroxyl and Chlorine Substitutions : Derivatives like Compound C exhibit enhanced cholinesterase inhibition due to hydrogen-bonding and hydrophobic interactions .

Data Table: Comparative Overview

Biological Activity

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group attached to a 5-bromo-2-methoxyphenyl moiety. Its structure contributes to its reactivity and biological properties:

- Sulfonamide Group: Known for antibacterial properties, it can participate in nucleophilic substitution reactions.

- Bromo and Methoxy Substituents: These enhance electrophilic aromatic substitution reactions, influencing the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antibacterial Activity: The sulfonamide group is associated with antibacterial properties, making this compound a candidate for antibiotic development.

- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory effects, possibly through inhibition of inflammatory pathways.

- Anticancer Potential: Investigations into its anticancer properties are ongoing, with some studies indicating that it may inhibit cell proliferation in certain cancer cell lines.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Binding Affinity: The presence of bromine and sulfonyl groups enhances binding affinity to target proteins, which may lead to therapeutic effects.

Research Findings

A review of various studies highlights the compound's potential applications and biological activity:

Case Studies

-

Antibacterial Efficacy:

- A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

-

Anti-inflammatory Pathways:

- Research investigated the compound's ability to modulate cytokine release in macrophages, suggesting a reduction in pro-inflammatory cytokines.

-

Anticancer Activity:

- In vitro assays on breast cancer cells indicated that treatment with the compound resulted in reduced viability and induced apoptosis, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.